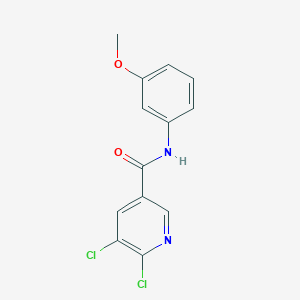

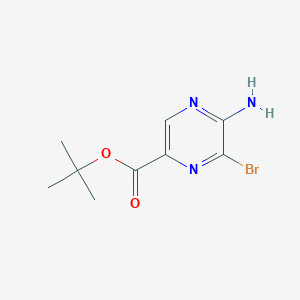

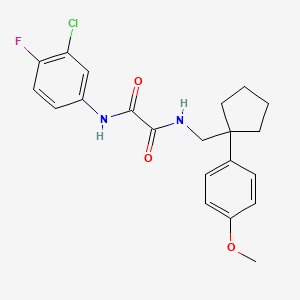

![molecular formula C17H14BrFN2OS B2649455 [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone CAS No. 851800-62-9](/img/structure/B2649455.png)

[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution reactions . The imidazole ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and fluorophenyl groups are aromatic and planar, while the imidazole ring introduces a degree of three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the bromine atom in the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromophenyl and fluorophenyl groups would likely make the compound relatively non-polar and lipophilic .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Catalyst- and Solvent-Free Synthesis The compound has been used in the catalyst- and solvent-free synthesis of related heterocyclic compounds, demonstrating its potential as a strategic intermediate in the preparation of complex molecules. For instance, its derivative, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, was synthesized through a microwave-assisted Fries rearrangement. This process, including the Fries rearrangement and the prototropy process, was supported by density functional theory (DFT) calculations, providing a theoretical foundation for understanding the reaction mechanism and the stability of the involved intermediates (Moreno-Fuquen et al., 2019).

Synthesis of Fluorinated Compounds Another research avenue is the synthesis of fluorinated compounds for enhancing photostability and improving spectroscopic properties. The compound can serve as a precursor in synthesizing a variety of fluorinated compounds. For example, bis(2,4,5-trifluorophenyl)methanone was synthesized and further processed through nucleophilic aromatic substitution reactions to yield fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds exhibit tunable absorption and emission spectra, which are crucial for developing novel fluorophores (Woydziak et al., 2012).

Biomedical Research

Carbonic Anhydrase Inhibition In the realm of enzyme inhibition, the compound's derivatives have been explored for their inhibitory activity against carbonic anhydrase (CA), a crucial enzyme involved in pH regulation and other physiological processes. For instance, novel bromophenol derivatives were synthesized and tested against human isoforms of carbonic anhydrase. These compounds showed strong inhibitory activity, indicating potential for therapeutic applications in conditions where CA activity modulation is beneficial, such as glaucoma or neurological disorders (Akbaba et al., 2013).

Antimicrobial and Antiviral Properties The antimicrobial and antiviral potential of derivatives of the compound has also been explored. For instance, substituted benzimidazoles were synthesized and evaluated for their antimicrobial and antiviral activities, revealing specific activities against fungal strains and viruses, pointing to potential as antifungal and antiviral agents (Sharma et al., 2009).

Material Science and Chemistry

Electrochemical and Electrical Properties The compound's derivatives have been studied for their electrochemical and electrical properties. For example, oligobenzimidazoles derived from the compound were synthesized and characterized for their electrochemical, electrical, optical, thermal, and rectification properties. These materials showed promise for various applications, including electronic devices, due to their good optical and electrical properties and thermal stability (Anand & Muthusamy, 2018).

Orientations Futures

Propriétés

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN2OS/c18-14-5-1-12(2-6-14)11-23-17-20-9-10-21(17)16(22)13-3-7-15(19)8-4-13/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEVMSDUOYLUMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2649377.png)

![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2649381.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2649383.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2649387.png)